Product packaging for Fmoc-Val-OH-1-13C(Cat. No.:CAS No. 286460-74-0)

Fmoc-Val-OH-1-13C

Cat. No.: B1611944
CAS No.: 286460-74-0
M. Wt: 340.4 g/mol
InChI Key: UGNIYGNGCNXHTR-ZLHLYFPTSA-N
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Description

Fmoc-Val-OH-1-13C is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B1611944 Fmoc-Val-OH-1-13C CAS No. 286460-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-ZLHLYFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583868
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286460-74-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Properties of Fmoc-Val-OH-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular formula and weight of the isotopically labeled amino acid derivative, Fmoc-Val-OH-1-13C. This compound is a variant of Fmoc-L-valine, where the carboxylic acid carbon is replaced with a Carbon-13 (¹³C) isotope. Such labeled compounds are invaluable in various research applications, including metabolic studies, protein structure analysis using NMR spectroscopy, and as internal standards in mass spectrometry-based quantification.

Molecular Identity

Fmoc-Val-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-valine, is a standard reagent used in solid-phase peptide synthesis.[1] The "-1-¹³C" designation specifies that the carbon atom at the C1 position (the carboxyl carbon) of the valine residue is a ¹³C isotope.

  • Standard Compound: Fmoc-Val-OH[2][3]

  • Isotopically Labeled Compound: Fmoc-Val-OH-1-¹³C

  • CAS Number (Unlabeled): 68858-20-8[1][2]

Data Presentation: Molecular Formula and Weight

The incorporation of a ¹³C isotope alters the molecular weight of the compound without changing its chemical formula. The table below summarizes these key quantitative data. The molecular weight of the labeled compound is calculated by taking the standard molecular weight of Fmoc-Val-OH, subtracting the standard atomic weight of carbon, and adding the atomic mass of the ¹³C isotope.

PropertyFmoc-Val-OH (Unlabeled)Fmoc-Val-OH-1-¹³C (Labeled)
Molecular Formula C₂₀H₂₁NO₄[1][2][3]C₂₀H₂₁NO₄
Isotopic Formula Not Applicable[¹³C]C₁₉H₂₁NO₄
Average Molecular Weight ( g/mol ) 339.39[1][2][3][4][5]340.38
Monoisotopic Mass (Da) 339.1471340.1504

Methodology for Molecular Weight Calculation

1. Average Molecular Weight Calculation:

The average molecular weight of Fmoc-Val-OH-1-¹³C is determined based on the weighted average of the atomic masses of its constituent elements, accounting for natural isotopic abundance for all atoms except for the specified ¹³C-labeled position.

  • Standard Atomic Weights Used:

    • Carbon (C): ~12.011 u[6][7]

    • Hydrogen (H): ~1.008 u[8][9]

    • Nitrogen (N): ~14.007 u[10][11]

    • Oxygen (O): ~15.999 u[12][13]

    • Carbon-13 (¹³C): 13.00335 u[14][15]

  • Calculation:

    • MW (Fmoc-Val-OH) = (20 × 12.011) + (21 × 1.008) + (1 × 14.007) + (4 × 15.999) = 339.39 g/mol

    • MW (Fmoc-Val-OH-1-¹³C) = MW (Fmoc-Val-OH) - AW (C) + AW (¹³C)

    • MW (Fmoc-Val-OH-1-¹³C) = 339.39 - 12.011 + 13.00335 ≈ 340.38 g/mol

2. Monoisotopic Mass Calculation:

The monoisotopic mass is calculated using the mass of the most abundant isotope for each element, with the exception of the labeled position.

  • Isotopic Masses Used:

    • ¹²C: 12.00000 u[16]

    • ¹H: 1.00783 u[17][18]

    • ¹⁴N: 14.00307 u[19][20]

    • ¹⁶O: 15.99491 u[21][22]

    • ¹³C: 13.00335 u[14][23]

  • Calculation:

    • MM (Fmoc-Val-OH) = (20 × 12.00000) + (21 × 1.00783) + (1 × 14.00307) + (4 × 15.99491) ≈ 339.1471 Da

    • MM (Fmoc-Val-OH-1-¹³C) = (19 × 12.00000) + (1 × 13.00335) + (21 × 1.00783) + (1 × 14.00307) + (4 × 15.99491) ≈ 340.1504 Da

Visualization of Isotopic Labeling

The following diagram illustrates the relationship between the standard Fmoc-Val-OH and its ¹³C-labeled derivative, highlighting the specific isotopic substitution.

G A Molecular Formula: C₂₀H₂₁NO₄ B Avg. Molecular Weight: 339.39 g/mol C Molecular Formula: C₂₀H₂₁NO₄ A->C Isotopic Substitution D Avg. Molecular Weight: 340.38 g/mol B->D Mass Shift (+1.003 Da)

Isotopic relationship between Fmoc-Val-OH and its ¹³C labeled form.

References

Fmoc-Val-OH-1-13C: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-Val-OH-1-13C, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability of this isotopically labeled amino acid derivative is paramount for ensuring the integrity of synthetic peptides used in research and drug development.

Core Principles of this compound Stability

This compound, an N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected L-valine with a carbon-13 isotope at the carboxyl position, shares its fundamental stability profile with the non-labeled Fmoc-Val-OH. The stability is primarily dictated by the Fmoc protecting group, which is known for its lability under basic conditions and stability in acidic environments. This characteristic is the cornerstone of the Fmoc/tBu strategy in SPPS.

The Fmoc group is susceptible to cleavage by bases, most commonly secondary amines like piperidine, which proceeds via a β-elimination mechanism. Conversely, it is robust against acidic reagents such as trifluoroacetic acid (TFA), which are used for the cleavage of side-chain protecting groups. The valine side chain, being a simple isopropyl group, is chemically inert under standard peptide synthesis conditions. The 1-¹³C isotopic label does not significantly alter the chemical stability of the molecule.

Factors that can influence the stability of this compound include:

  • pH: Highly susceptible to degradation in basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Moisture: The presence of water can facilitate hydrolysis, particularly

Troubleshooting & Optimization

Technical Support Center: Fmoc Deprotection of Sterically Hindered Valine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of sterically hindered amino acids, particularly valine, during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide & FAQs

Q1: What are the primary reasons for incomplete Fmoc deprotection of valine residues?

Incomplete Fmoc deprotection of valine and other β-branched amino acids like isoleucine is primarily due to two factors:

  • Steric Hindrance: The bulky side chain of valine can physically obstruct the approach of the deprotection base (e.g., piperidine) to the acidic proton on the fluorenyl group. This slows down the deprotection reaction, often leading to incomplete removal of the Fmoc group within standard reaction times.

  • Peptide Aggregation: Peptides containing hydrophobic residues like valine have a tendency to aggregate and form stable secondary structures, such as β-sheets, on the solid support. This aggregation can render the N-terminal Fmoc group inaccessible to the deprotection reagent, resulting in failed deprotection for a portion of the peptide chains.

Q2: How can I detect incomplete Fmoc deprotection?

Several analytical techniques can be used to identify incomplete Fmoc deprotection:

  • Kaiser Test: This is a rapid colorimetric test to detect free primary amines. A negative result (yellow beads) after the deprotection step indicates that the Fmoc group is still present. However, this test is not reliable for N-terminal proline residues.

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin is a primary method for assessing purity. Incomplete deprotection will result in the appearance of a peak corresponding to the Fmoc-protected peptide.

  • Mass Spectrometry (MS): Mass spectrometry can identify the presence of the incompletely deprotected species, which will have a mass increase of 222.2 Da corresponding to the Fmoc group.

  • UV-Vis Spectroscopy: The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released into the deprotection solution at approximately 301 nm. A slow or incomplete reaction will result in a delayed or lower plateau of the absorbance curve.

Q3: My Kaiser test is yellow after deprotection of a valine residue. What should I do?

A yellow Kaiser test indicates the presence of an N-terminal Fmoc group and thus, incomplete deprotection. Here is a logical workflow to address this issue:

G start Incomplete Deprotection (Yellow Kaiser Test) strategy1 Strategy 1: Extend Standard Deprotection start->strategy1 First attempt strategy2 Strategy 2: Increase Temperature strategy1->strategy2 If still incomplete end Successful Deprotection (Positive Kaiser Test) strategy1->end Successful strategy3 Strategy 3: Use Stronger Base (DBU) strategy2->strategy3 If still incomplete strategy2->end Successful strategy4 Strategy 4: Alternative Reagent Cocktail strategy3->strategy4 If side reactions occur strategy3->end Successful strategy4->end Successful

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Q4: What are the recommended modifications to the standard piperidine deprotection protocol for valine?

For moderately hindered valine residues, optimizing the standard piperidine-based deprotection protocol may be sufficient.

ParameterStandard ProtocolRecommended ModificationRationale
Deprotection Time 2 x 10 min2 x 20-30 minAllows more time for the base to access the sterically hindered Fmoc group.
Temperature Room TemperatureIncrease to 30-40°CIncreases the reaction rate. Use with caution to avoid side reactions.
Solvent DMFUse NMP or add chaotropic agents (e.g., 1 M HOBt)N-Methyl-2-pyrrolidone (NMP) can be better at disrupting secondary structures. Chaotropic agents help to break up peptide aggregation on the resin.

Q5: When should I consider using a stronger base like DBU?

For highly hindered valine residues where extended piperidine treatment is ineffective, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more efficient.[1] DBU offers much faster deprotection kinetics than piperidine.

Q6: Are there any side reactions associated with DBU?

Yes, DBU is a very strong base and can promote side reactions such as aspartimide formation if Asp residues are present in the peptide sequence.[1] It is also non-nucleophilic and does not scavenge the dibenzofulvene (DBF) byproduct, so a small amount of a nucleophile like piperidine should be added to trap the DBF.[2]

Quantitative Data

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time.

Table 1: Comparison of Deprotection Reagents for Sterically Hindered Amino Acids

Deprotection ReagentRecommended ConcentrationKey AdvantagesImportant Considerations
Piperidine 20% in DMFStandard, well-established.May be slow for hindered residues.
DBU 2% in DMFMuch faster deprotection kinetics than piperidine.[1]Non-nucleophilic, requires a DBF scavenger (e.g., 2% piperidine). Can promote aspartimide formation.[1][2]
Piperazine 5% (w/v) in DMFSafer alternative to piperidine.May require longer reaction times than piperidine for comparable efficiency.[1]
DBU/Piperazine Cocktail 2% DBU / 5% Piperazine in DMFCombines the fast kinetics of DBU with the DBF scavenging ability of piperazine, leading to rapid and clean deprotection.[1]Highly effective for "difficult" sequences.[1]

Table 2: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF

Piperidine Concentration1 min3 min5 min
1% (v/v) -33.4%49.6%
2% (v/v) 12.9%63.3%87.9%
5% (v/v) ->99%>99%
20% (v/v) ->99%>99%

Data adapted from a study on the kinetics of Fmoc-Val-OH deprotection.

Experimental Protocols

Protocol 1: Extended Piperidine Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Protocol 2: DBU/Piperidine Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.

  • Add the DBU/piperidine solution to the resin.

  • Agitate the mixture at room temperature for 2 x 5-10 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: DBU/Piperazine Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of 2% DBU and 5% piperazine in DMF.[1]

  • Add the DBU/piperazine solution to the resin.

  • Agitate the mixture at room temperature for 2 x 2-5 minutes.[1]

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 4: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

G cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Interpretation setup1 Set UV detector to ~301 nm setup2 Flow effluent from reaction vessel through detector setup1->setup2 measure1 Record UV absorbance over time during deprotection setup2->measure1 measure2 Absorbance increases as DBF-piperidine adduct forms measure1->measure2 measure3 Plateau indicates reaction completion measure2->measure3 interp1 Slow rate of absorbance increase or low plateau measure3->interp1 interp2 Indicates incomplete deprotection interp1->interp2

Caption: Workflow for monitoring Fmoc deprotection via UV-Vis.

  • Set the UV detector of your peptide synthesizer or a flow-through spectrophotometer to a wavelength of approximately 301 nm.

  • During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

  • Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.

  • Completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance does not return to baseline, it may indicate incomplete deprotection.

Protocol 5: Kaiser Test (Qualitative)

  • Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of the following solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive (Blue/Purple): Free primary amines are present; deprotection is complete.

    • Negative (Yellow/Colorless): No free primary amines; deprotection is incomplete.

References

Technical Support Center: Purity Analysis of Fmoc-Val-OH-1-13C by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of Fmoc-Val-OH-1-13C using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has a chemical purity of ≥98% as determined by HPLC.[1][2] The isotopic purity for the 13C label is generally around 99 atom %.[1] For peptide synthesis, it is crucial to use high-purity reagents to ensure the quality of the final peptide product.[3][4]

Q2: What are the common impurities found in Fmoc-Val-OH?

A2: Common impurities can include free L-valine, the Fmoc-Val-Val-OH dipeptide, and β-alanine-related impurities.[5][6] These impurities can arise during the synthesis and storage of the Fmoc-amino acid.[4][5] Using high-purity starting materials is essential as these impurities can lead to the formation of deletion or insertion sequences in the final peptide.[5][7]

Q3: What type of HPLC column is recommended for the purity analysis of this compound?

A3: A reversed-phase (RP) C18 column is the most common choice for the analysis of Fmoc-protected amino acids. These columns provide good retention and separation of the hydrophobic Fmoc-Val-OH from its potential impurities.

Q4: Which mobile phases are typically used for this analysis?

A4: A gradient elution using a mixture of an aqueous buffer (often with an acid additive like trifluoroacetic acid - TFA) and an organic solvent such as acetonitrile (ACN) is standard.[3] A typical mobile phase system would be:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Q5: How should I prepare the this compound sample for HPLC analysis?

A5: The sample should be dissolved in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) or dimethylformamide (DMF). It is important to ensure the sample is fully dissolved before injection to avoid clogging the HPLC system.

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a standard method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks and pipettes

  • HPLC vials with septa

  • 0.22 µm or 0.45 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases using a sonicator or an inline degasser.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in the table below.

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample (typically 5-10 µL).

    • Run the gradient program and acquire the data.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation

Table 1: Typical HPLC Parameters

ParameterRecommended Value
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C - 40°C
Detection Wavelength 265 nm
Injection Volume 5 - 10 µL

Table 2: Common Impurities and Their Potential Sources

ImpurityPotential Source
Fmoc-Val-Val-OH (Dipeptide) Incomplete reaction or side reactions during the synthesis of Fmoc-Val-OH.[5]
Free L-Valine Degradation of Fmoc-Val-OH due to improper storage or handling (exposure to basic conditions).[5]
Fmoc-ß-Ala-OH Impurity originating from the Fmoc-OSu reagent used in synthesis.[6]
Dibenzylfulvene (DBF) A byproduct of Fmoc group removal, indicating sample degradation.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Injection issue (e.g., blocked needle).- Detector lamp is off or has low energy.- Flush and clean the injection needle.[9]- Check detector lamp status and replace if necessary.[9]
Peak Tailing - Column contamination.- Sample overload.- Flush the column with a strong solvent.- Reduce the injection volume or sample concentration.[9]
Peak Splitting or Double Peaks - Contamination at the column inlet.- Sample solvent is too strong.- Replace the guard column or backflush the analytical column.[10]- Dilute the sample in the initial mobile phase.
Shifting Retention Times - Inconsistent mobile phase composition.- Poor column temperature control.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.[9]- Use a column oven for stable temperature control.[9][11]- Replace the column if it has reached the end of its lifespan.[10]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase and purge the system.[9]- Use fresh, high-purity solvents and flush the detector cell.[9]- Check for loose fittings and tighten them.[9]

Visualizations

HPLC_Workflow cluster_hplc HPLC Process prep Sample Preparation (Dissolve & Filter) injection Sample Injection prep->injection mp_prep Mobile Phase Preparation (0.1% TFA in Water/ACN) hplc HPLC System mp_prep->hplc equilibration Column Equilibration equilibration->injection separation Gradient Separation (C18 Column) injection->separation detection UV Detection (265 nm) separation->detection data Data Acquisition & Analysis detection->data report Purity Report data->report

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting_Tree start_node start_node decision_node decision_node action_node action_node start Problem with Chromatogram q_peak_shape Is Peak Shape Poor? start->q_peak_shape q_retention Are Retention Times Shifting? q_peak_shape->q_retention No a_tailing Check for Tailing or Splitting q_peak_shape->a_tailing Yes q_baseline Is Baseline Noisy? q_retention->q_baseline No a_rt_drift Check Temp & Mobile Phase q_retention->a_rt_drift Yes a_noise Degas Mobile Phase & Check for Leaks q_baseline->a_noise Yes a_overload Reduce Sample Concentration a_tailing->a_overload a_column_contam Flush or Replace Column/Guard a_tailing->a_column_contam a_mp_prep Prepare Fresh Mobile Phase a_rt_drift->a_mp_prep

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Managing Metabolic Scrambling of 13C Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing metabolic scrambling of 13C labeled amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to 13C labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in 13C labeling experiments?

A1: Isotopic scrambling refers to the randomization of 13C atoms within a molecule, leading to labeling patterns that deviate from those expected based on known metabolic pathways.[1] This phenomenon is a significant issue in 13C Metabolic Flux Analysis (13C-MFA), a technique that relies on the precise tracking of labeled carbon atoms to calculate the rates (fluxes) of metabolic reactions.[1][2] When scrambling occurs, the measured mass isotopomer distributions do not accurately reflect the activity of the primary metabolic pathways of interest, which can result in incorrect flux calculations.[1]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can originate from several biochemical processes within the cell:

  • Reversible Reactions: High rates of reversible enzymatic reactions can redistribute 13C atoms within a molecule and among connected metabolite pools.[1]

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be synthesized from multiple sources or can enter various downstream pathways can contribute to the scrambling of isotopic labels.[1]

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to continuous cycling of metabolites and randomization of 13C labels.[1]

  • Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the 13C enrichment and alter labeling patterns.[1]

Q3: How can I determine if my experiment has reached an isotopic steady state?

A3: Reaching an isotopic steady state, where the 13C enrichment in metabolites remains stable over time, is critical for many 13C-MFA studies.[1] To ascertain if your experiment has achieved this state, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 13C-labeled substrate and measuring the mass isotopomer distribution of key metabolites.[1][3] Isotopic steady state is reached when the labeling patterns of these metabolites no longer show significant changes over time.[1] For systems that label slowly, achieving a true isotopic steady state may be impractical. In such cases, an alternative approach called isotopically nonstationary MFA (INST-MFA) is more suitable.[1][4]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your 13C labeling experiments.

Problem 1: Unexpectedly Low 13C Incorporation in Downstream Metabolites

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Slow Substrate Uptake or Metabolism Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm consumption.[1] Check Cell Viability and Health: Ensure cells are healthy and metabolically active, as poor cell health can reduce metabolic activity.[1] Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider increasing the concentration, but be mindful of potential toxicity.[1]
Dilution by Unlabeled Sources Identify and Minimize Unlabeled Sources: Analyze the medium for unlabeled sources of the same metabolite. Ensure all essential nutrients are accounted for in the labeling strategy.
Incorrect Sampling Time Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time. This will help identify the optimal labeling duration.[1]
Problem 2: Complex and "Scrambled" Labeling Patterns in TCA Cycle Intermediates

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity Tracer Selection: Use specific tracers to differentiate pathways. For example, 1-13C1-pyruvate can be used to assess the contribution of pyruvate to the TCA cycle via pyruvate carboxylase, as the labeled carbon is lost in the PDH reaction.[3] Model Fitting: Utilize 13C-MFA software to estimate the relative fluxes through PDH and PC.[1]
Reversible Reactions in the TCA Cycle Isotopically Nonstationary MFA (INST-MFA): For systems with slow labeling or significant reversible reactions, INST-MFA can be used to analyze transient labeling patterns to determine fluxes with greater precision.[4]
Symmetry of Fumarate and Succinate Computational Correction: Metabolic flux analysis software can account for the scrambling that occurs due to the rotational symmetry of molecules like fumarate and succinate.[5]
Problem 3: Inconsistent Results Between Biological Replicates

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inconsistent Cell Culture Conditions Standardize Culture Protocol: Ensure consistent cell density, growth phase, and media composition across all replicates.
Variable Quenching and Extraction Efficiency Standardize Quenching Time: Minimize and standardize the time from sample collection to quenching to halt metabolic activity consistently.[1] Test Different Extraction Solvents: Optimize the extraction solvent (e.g., methanol, ethanol, chloroform/methanol mixtures) for the metabolites of interest to ensure complete and consistent extraction.[1]
Analytical Variability Use Internal Standards: Incorporate internal standards during sample preparation to control for variability in sample handling and instrument response.

Experimental Protocols

Protocol 1: Quenching and Metabolite Extraction

This protocol is a general guideline for quenching metabolism and extracting metabolites from cultured cells.

Materials:

  • Quenching solution (e.g., 60% methanol, pre-chilled to -20°C)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge pre-cooled to 4°C

  • Liquid nitrogen

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Instantly quench metabolic activity by adding a sufficient volume of pre-chilled quenching solution to cover the cell monolayer.

  • Immediately place the plate on a bed of dry ice or in a freezer at -80°C to freeze the cells.

  • Scrape the frozen cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge the cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the pre-chilled extraction solvent.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites for analysis.

Protocol 2: Time-Course Experiment to Determine Isotopic Steady State

Procedure:

  • Culture cells under the desired experimental conditions.

  • At time zero (t=0), replace the existing culture medium with a medium containing the 13C-labeled substrate.

  • Collect cell samples at multiple time points after the introduction of the labeled substrate (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The exact time points should be chosen based on the expected metabolic rates of the system under investigation.[1]

  • For each time point, perform quenching and metabolite extraction as described in Protocol 1.

  • Analyze the mass isotopomer distribution of key intracellular metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Plot the fractional abundance of each mass isotopomer for the selected metabolites against time.

  • Isotopic steady state is considered to be reached when the mass isotopomer distributions no longer change significantly over time.[1]

Visualizations

Experimental_Workflow cluster_experiment 1. Labeling Experiment cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_modeling 4. Data Interpretation Start Start Culture Cell Culture Start->Culture AddTracer Add 13C Tracer Culture->AddTracer TimeCourse Time-Course Sampling AddTracer->TimeCourse Quench Quench Metabolism TimeCourse->Quench Extract Extract Metabolites Quench->Extract MS_NMR MS or NMR Analysis Extract->MS_NMR MID Determine Mass Isotopomer Distributions MS_NMR->MID MFA Metabolic Flux Analysis MID->MFA FluxMap Generate Flux Map MFA->FluxMap

Caption: Experimental workflow for 13C Metabolic Flux Analysis.

Scrambling_Causes cluster_causes Primary Causes Scrambling Isotopic Scrambling Reversible Reversible Reactions Scrambling->Reversible Branch Metabolic Branching Scrambling->Branch Futile Futile Cycles Scrambling->Futile CO2 CO2 Fixation Scrambling->CO2

Caption: Primary causes of isotopic scrambling in 13C labeling.

References

Validation & Comparative

A Comparative Guide to Fmoc-Val-OH-1-13C and Unlabeled Fmoc-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of amino acid derivatives is paramount to achieving high-purity peptides for research, therapeutic, and diagnostic applications. While chemically identical in reactivity, the selection between a stable isotope-labeled amino acid, such as Fmoc-Val-OH-1-13C, and its unlabeled counterpart, Fmoc-Val-OH, is dictated by the intended downstream application of the synthesized peptide. This guide provides an objective comparison of these two reagents, supported by established chemical principles and standard experimental protocols, to aid researchers in making informed decisions for their peptide synthesis workflows.

Core Chemical and Physical Properties

From a synthetic chemistry perspective, the performance of this compound and unlabeled Fmoc-Val-OH in solid-phase peptide synthesis (SPPS) is expected to be virtually identical. The single neutron difference in the carbon-13 isotope at the carboxyl position does not significantly alter the steric hindrance, nucleophilicity of the amino group, or the reactivity of the carboxyl group during activation and coupling. Similarly, the rate of Fmoc deprotection is not affected by this isotopic substitution. The primary distinction lies in the mass of the resulting peptide, a critical feature for analytical applications.

PropertyFmoc-Val-OHThis compound
Molecular Formula C20H21NO4C19(13C)H21NO4
Molecular Weight ~339.39 g/mol [1][2][3][4][5]~340.38 g/mol [6][7]
Isotopic Enrichment Natural AbundanceTypically >99% 13C
Primary Application General peptide synthesisPeptide synthesis for quantitative proteomics, NMR studies, and as mass spectrometry standards[7]

Performance in Peptide Synthesis: A Comparative Overview

While direct, quantitative head-to-head comparisons of coupling efficiency and deprotection rates are not extensively published, the principles of chemical kinetics suggest negligible differences between the labeled and unlabeled forms. The success of the synthesis is predominantly influenced by factors such as the chosen resin, coupling reagents, solvent quality, and the peptide sequence itself, rather than the isotopic nature of a single atom in an amino acid.

Coupling Efficiency: The activation of the carboxylic acid and its subsequent reaction with the free amine of the growing peptide chain are governed by the electronic and steric environment of the reacting functional groups. A ¹³C atom at the carboxyl position does not alter these factors in a meaningful way. Therefore, the coupling efficiency of Fmoc-Val-OH-1-¹³C is expected to be identical to that of unlabeled Fmoc-Val-OH under the same reaction conditions.

Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-catalyzed elimination reaction. The stability of the Fmoc group and the rate of its removal are dependent on the basicity of the deprotection solution (typically piperidine in DMF) and are not influenced by the isotopic composition of the amino acid's carboxyl carbon.

Purification: The purification of peptides containing Fmoc-Val-OH-1-¹³C versus those with unlabeled Fmoc-Val-OH is also indistinguishable by standard methods like reverse-phase high-performance liquid chromatography (RP-HPLC). Both peptides will have nearly identical retention times as their polarity and hydrophobicity are unaffected by the isotopic label.[8] The key difference emerges during analysis, where the mass difference is readily detected by mass spectrometry.

Key Applications Driving the Choice of Labeled vs. Unlabeled Fmoc-Val-OH

The decision to use Fmoc-Val-OH-1-¹³C is almost exclusively driven by the need for a mass-differentiated peptide for specific analytical purposes.

  • Quantitative Proteomics: Stable isotope-labeled peptides are widely used as internal standards in mass spectrometry-based quantitative proteomics.[5] By spiking a complex biological sample with a known quantity of a heavy-isotope labeled synthetic peptide, the absolute or relative quantity of the corresponding native peptide can be accurately determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of ¹³C-labeled amino acids into peptides and proteins is a powerful technique for structural biology.[7] The ¹³C nucleus is NMR-active, and its presence allows for a variety of NMR experiments that can elucidate the three-dimensional structure and dynamics of the molecule.

  • Metabolic Labeling and Flux Analysis: In metabolic studies, ¹³C-labeled amino acids can be used to trace the metabolic fate of the amino acid within cells or organisms.[]

Unlabeled Fmoc-Val-OH is the standard choice for all other peptide synthesis applications where mass differentiation is not required, such as in the development of peptide-based therapeutics, vaccines, and diagnostic reagents.

Experimental Protocols

A standard manual Fmoc solid-phase peptide synthesis (SPPS) protocol is applicable for both Fmoc-Val-OH and Fmoc-Val-OH-1-¹³C.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[10]

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., two treatments of 10 minutes each).[11]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • The Fmoc-amino acid (either unlabeled or ¹³C-labeled) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).

    • The activated amino acid solution is added to the resin.

    • The coupling reaction is allowed to proceed for a set time (typically 1-2 hours) at room temperature with agitation.[11]

  • Washing: The resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

  • Repeat Cycle: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[11][12]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by RP-HPLC.

Visualizing the Workflow

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Couple next amino acid Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage After final cycle Start Start with Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spec, NMR) Purification->Analysis

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Analysis_Comparison cluster_unlabeled Unlabeled Fmoc-Val-OH cluster_labeled This compound Unlabeled_Peptide Peptide with Natural Isotope Abundance Mass_Spec Mass Spectrometry Analysis Unlabeled_Peptide->Mass_Spec Standard MS analysis NMR_Spec NMR Spectroscopy Unlabeled_Peptide->NMR_Spec Less informative for structure Labeled_Peptide Peptide with 13C Label (Mass +1 Da per label) Labeled_Peptide->Mass_Spec Quantitative analysis (Internal Standard) Labeled_Peptide->NMR_Spec Structural & Dynamic studies

Caption: Divergent analytical applications of labeled vs. unlabeled peptides.

Conclusion

References

Validating 13C Incorporation in Peptides: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the incorporation of 13C-labeled amino acids into peptides is crucial for a wide range of applications, from metabolic flux analysis to pharmacokinetic studies. Mass spectrometry stands as the gold standard for this validation, offering high sensitivity and specificity. This guide provides a comparative overview of mass spectrometry-based methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate strategy for your research needs.

Stable isotope labeling, particularly with 13C, is a powerful tool in proteomics and drug development. It allows for the precise quantification of protein synthesis, turnover, and the fate of therapeutic peptides.[1][2][3] Verifying the extent of 13C incorporation is a critical quality control step, ensuring the reliability of experimental results. Mass spectrometry, with its ability to precisely measure mass differences, provides an unambiguous method for confirming and quantifying the incorporation of 13C isotopes into peptides.[4]

Comparison of Mass Spectrometry-Based Methods

Several mass spectrometry techniques can be employed to validate 13C incorporation. The choice of method depends on factors such as the required level of detail, sample complexity, and available instrumentation. High-resolution mass spectrometers, such as Orbitrap and Q-TOF systems, are particularly well-suited for this purpose due to their ability to resolve the isotopic clusters of labeled and unlabeled peptides.[4][5][6]

Method Principle Advantages Limitations Typical Application
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Peptides are separated by liquid chromatography and then ionized and analyzed by a mass spectrometer. MS1 scans detect the mass-shifted labeled peptides, while MS2 scans provide sequence information for identification.[4]High sensitivity and specificity.[4] Provides both quantitative and qualitative (sequence) information. Suitable for complex mixtures.Requires more extensive sample preparation and data analysis.Quantitative proteomics, protein turnover studies, pharmacokinetic analysis of peptide drugs.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Often used for analyzing the 13C enrichment in protein-hydrolyzed amino acids rather than intact peptides.[5][6][8]Provides accurate quantification of labeling in individual amino acids.Indirect method for peptide incorporation. Amino acid degradation can occur during sample processing.[5][6][8]Metabolic flux analysis, studies of amino acid metabolism.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS Peptides are co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.High throughput and relatively simple sample preparation.May have lower resolution and accuracy compared to LC-MS/MS. Can be challenging to quantify complex mixtures.Rapid screening of labeling efficiency, quality control of synthetic labeled peptides.

Experimental Workflow and Protocols

The general workflow for validating 13C incorporation in peptides by mass spectrometry involves protein/peptide isolation, enzymatic digestion (if starting from proteins), mass spectrometry analysis, and data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Isolation 13C-Labeled Protein/Peptide Isolation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Isolation->Enzymatic_Digestion LC_Separation LC Separation Enzymatic_Digestion->LC_Separation MS_Acquisition MS/MS Data Acquisition LC_Separation->MS_Acquisition Peptide_ID Peptide Identification MS_Acquisition->Peptide_ID Quantification Quantification of 13C Incorporation Peptide_ID->Quantification

Fig. 1: General experimental workflow for 13C incorporation analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a typical procedure for the analysis of 13C-labeled peptides derived from a protein sample.

1. Protein Digestion:

  • Proteins are denatured, reduced, and alkylated to facilitate enzymatic digestion.

  • A protease, most commonly trypsin, is added to digest the protein into smaller peptides.[5]

2. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.[4]

  • Chromatography: Peptides are separated on a C18 reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.[5]

  • Mass Spectrometry: The mass spectrometer acquires MS1 spectra to detect the mass-shifted labeled peptides and MS2 spectra for peptide sequencing and identification.[4] The mass error tolerance for precursor ions is typically set to a low ppm value (e.g., 15 ppm) for high accuracy.[5][6]

3. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer, Skyline).[4]

  • The MS/MS data is searched against a protein sequence database to identify the peptides.

  • The incorporation efficiency is calculated by comparing the peak intensities of the labeled and unlabeled peptide isotopologues.[4] The mass spectrum of a peptide containing incorporated 13C will show a characteristic isotopic cluster shifted by +n Da, where 'n' is the number of incorporated 13C atoms, compared to the unlabeled peptide.[4]

Alternative Verification Methods

While mass spectrometry is the preferred method, other techniques can also provide evidence of 13C incorporation.

Method Principle Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the 13C nuclei directly, providing information about the specific location of the label within the peptide.[1][4]Provides precise positional information of the label.[4]Lower sensitivity compared to mass spectrometry. Requires larger amounts of sample.
Autoradiography (for 14C) If a radioactive isotope like 14C is used instead of the stable 13C, its incorporation can be detected by autoradiography after separating proteins by gel electrophoresis.[4]Relatively simple and inexpensive.Provides semi-quantitative data. Requires handling of radioactive materials.

Decision Pathway for Method Selection

The choice of the analytical method should be guided by the specific research question and available resources.

decision_tree start Start: Need to validate 13C incorporation q1 Is quantitative and sequence information required for complex mixtures? start->q1 ms Mass Spectrometry (LC-MS/MS) q1->ms Yes q2 Is precise atomic-level location of the label needed? q1->q2 No nmr NMR Spectroscopy q2->nmr Yes q3 Is a rapid, high-throughput screen sufficient? q2->q3 No maldi MALDI-TOF MS q3->maldi Yes

Fig. 2: Decision tree for selecting a verification method.

References

A Comparative Analysis of NMR Chemical Shifts: Labeled vs. Unlabeled Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts of isotopically labeled and unlabeled valine. The inclusion of experimental data, detailed protocols, and visual diagrams aims to support researchers in the fields of structural biology, metabolomics, and drug development in their experimental design and data interpretation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for unlabeled L-valine in D₂O. It is important to note that chemical shifts can vary slightly depending on the solvent, pH, temperature, and instrument calibration. For isotopically labeled valine, the chemical shifts are generally very similar to their unlabeled counterparts. The primary difference lies in the ability to directly observe the labeled nucleus (e.g., ¹³C or ¹⁵N) and its couplings, which is essential for many advanced NMR experiments. For instance, in ¹³C-labeled valine, the carbon signals will be significantly more intense than the natural abundance spectrum, and ¹³C-¹³C couplings can be observed.

Atom Unlabeled L-Valine ¹H Chemical Shift (ppm) Unlabeled L-Valine ¹³C Chemical Shift (ppm) Notes on Labeled Valine
-~63.1In uniformly ¹³C labeled valine, this signal is readily observed and can be used for backbone assignments in proteins.
~3.6-The chemical shift is similar in labeled and unlabeled valine.
-~31.8Labeling this position is useful for studying side-chain conformations.
~2.3-The chemical shift is similar in labeled and unlabeled valine.
Cγ1/Cγ2-~20.7 / ~19.4Specific labeling of the prochiral methyl groups is a common strategy to resolve ambiguity in NOESY spectra of large proteins.
Hγ1/Hγ2~1.0-The chemical shifts of the two methyl groups are distinct and can be assigned using stereospecific labeling.
C' (Carbonyl)-~177.1The carbonyl carbon is often ¹³C labeled for use in specific triple-resonance NMR experiments for protein backbone assignment.

Chemical shift values are approximate and collated from various sources. Exact values can vary based on experimental conditions.

Experimental Protocols

A standard protocol for acquiring NMR spectra of an amino acid like valine is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

Objective: To acquire ¹H and ¹³C NMR spectra of L-valine.

Materials:

  • L-Valine (unlabeled or isotopically labeled)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of L-valine.

    • Dissolve the valine in ~0.5 mL of D₂O in a clean vial.

    • Vortex the solution until the valine is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H Spectrum Acquisition:

    • Set up a standard 1D proton experiment.

    • Key parameters to set include:

      • Spectral width: ~12 ppm

      • Number of scans: 8-16 (can be adjusted based on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~2-3 seconds

    • Acquire the spectrum.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

  • ¹³C Spectrum Acquisition:

    • Set up a 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Key parameters to set include:

      • Spectral width: ~200 ppm

      • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C if using unlabeled valine)

      • Relaxation delay (d1): 2 seconds

    • Acquire the spectrum.

    • Process the data similarly to the ¹H spectrum.

For Labeled Valine:

  • For uniformly ¹³C labeled valine, the number of scans for the ¹³C spectrum can be significantly reduced due to the high isotopic abundance.

  • Advanced multi-dimensional experiments (e.g., HSQC, TOCSY, NOESY) can be performed to correlate different nuclei and are standard for studying labeled molecules, especially in the context of larger biomolecules like proteins.[]

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key concepts.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve Valine in D2O transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire Spectra (1H, 13C, 2D) setup->acquire process Process Data (FT, Phasing, Baseline) acquire->process assign Assign Chemical Shifts process->assign compare Compare Spectra assign->compare

Caption: Experimental workflow for NMR analysis of valine.

valine_degradation_pathway Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA beta_Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyrate β-Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate Methylmalonate_semialdehyde Methylmalonate semialdehyde beta_Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The catabolic pathway of valine.[2]

References

Beyond ¹³C: A Comparative Guide to Alternative Isotopic Labeling of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to expand their analytical toolkit, this guide provides an objective comparison of alternative isotopic labeling methods for peptides beyond the conventional use of Carbon-13 (¹³C). This document delves into the principles, applications, and comparative performance of key alternative isotopes—Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (²H)—as well as the widely used metabolic labeling technique, Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

The selection of an appropriate isotopic label is critical for the accuracy and sensitivity of quantitative proteomics, structural biology studies, and pharmacokinetic analyses. While ¹³C labeling is a robust and widely adopted method, alternative isotopes offer unique advantages in specific experimental contexts. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable labeling strategy for your research needs.

Comparison of Isotopic Labeling Methods

The following table summarizes the key characteristics and applications of ¹⁵N, ¹⁸O, and ²H labeling, alongside the metabolic labeling approach of SILAC, providing a direct comparison with the established ¹³C method.

Labeling Method Principle Typical Application(s) Advantages Disadvantages Typical Mass Shift
¹³C (Carbon-13) Incorporation of ¹³C-labeled amino acids during peptide synthesis or metabolic labeling.[1][2][]Quantitative proteomics (e.g., SILAC), NMR spectroscopy, Mass spectrometry internal standards.[1][4][5]High labeling efficiency, chemically identical to unlabeled counterpart, large mass shift potential.[2][]Higher cost of ¹³C-labeled amino acids.Variable, dependent on the number of labeled carbons.
¹⁵N (Nitrogen-15) Incorporation of ¹⁵N-labeled amino acids or ammonium salts during protein expression.[6][7]NMR spectroscopy for protein structure and dynamics, Quantitative proteomics.[1][7]Relatively inexpensive, simplifies NMR spectra.[7]Smaller mass shift per atom compared to ¹³C, potential for metabolic scrambling.[][8]1 Da per ¹⁵N atom.
¹⁸O (Oxygen-18) Enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminus of peptides during proteolytic digestion.[9][10][11]Quantitative proteomics, particularly for comparative analysis of different samples.[9][10][12]Post-digestion labeling applicable to a wide range of samples, including tissues.[13]Incomplete labeling and back-exchange can occur, requires careful pH control.[9]+2 or +4 Da per peptide.[10]
²H (Deuterium) Incorporation of ²H-labeled amino acids or growth in ²H₂O-containing media.[14][15]NMR spectroscopy for larger proteins, studying protein dynamics and hydrogen bonding.[14][16]Simplifies complex NMR spectra by reducing the number of proton signals.[14]Can affect chromatographic retention time, potential for isotope effects on protein structure and function.[17]1 Da per ²H atom.
SILAC In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N labeled) in cell culture.[4][18][19]Quantitative proteomics to compare protein abundance between different cell populations.[4][19][20]High accuracy and reproducibility as samples are mixed early in the workflow, minimizes experimental error.[19][20]Limited to cell culture systems, requires complete incorporation of labeled amino acids.[19]Dependent on the specific labeled amino acid used.

Experimental Protocols and Methodologies

Detailed protocols are essential for the successful implementation of isotopic labeling experiments. Below are representative methodologies for ¹⁵N metabolic labeling and ¹⁸O enzymatic labeling.

Protocol 1: ¹⁵N Metabolic Labeling of Proteins in E. coli

This protocol is adapted for expressing ¹⁵N-labeled proteins for applications such as NMR spectroscopy.

Materials:

  • E. coli expression strain containing the plasmid for the protein of interest.

  • M9 minimal media.

  • ¹⁵NH₄Cl (isotopic purity >99%).

  • Glucose (or ¹³C-glucose for dual labeling).

  • Standard antibiotics.

  • IPTG for induction.

Procedure:

  • Pre-culture: Inoculate a 5 mL starter culture of rich medium (e.g., LB) with a single colony of the transformed E. coli and grow to a high optical density (OD₆₀₀).

  • Adaptation Culture: Inoculate 100 mL of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the pre-culture. Grow overnight.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl with the adaptation culture to an initial OD₆₀₀ of ~0.1.

  • Growth and Induction: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Harvesting: Continue to grow the culture for 3-5 hours post-induction. Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques.

Protocol 2: ¹⁸O Enzymatic Labeling of Peptides

This protocol describes the labeling of peptides with ¹⁸O for quantitative mass spectrometry.

Materials:

  • Protein extract.

  • Trypsin (mass spectrometry grade).

  • H₂¹⁸O (isotopic purity >95%).

  • Ammonium bicarbonate buffer (pH ~8).

  • Formic acid.

Procedure:

  • Protein Digestion: Denature, reduce, and alkylate the protein sample. Digest the proteins with trypsin in ammonium bicarbonate buffer overnight at 37°C.

  • Lyophilization: Lyophilize the digested peptide mixture to dryness.

  • ¹⁸O Labeling: Resuspend the dried peptides in a solution of H₂¹⁸O containing trypsin and ammonium bicarbonate buffer. Incubate at 37°C for 18-24 hours. The parallel "light" sample is treated identically but with normal H₂¹⁶O.

  • Quenching the Reaction: Stop the labeling reaction by adding formic acid to lower the pH, which inactivates the trypsin.[9]

  • Sample Cleanup: Desalt the labeled peptide samples using C18 solid-phase extraction.

  • Mass Spectrometry Analysis: Combine the "light" and "heavy" labeled samples and analyze by LC-MS/MS.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the key steps in the described isotopic labeling workflows.

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture light_cells Cells in 'Light' Medium (e.g., natural Arg & Lys) light_proteins Light Labeled Proteome light_cells->light_proteins Metabolic Incorporation mix Combine Cell Lysates (1:1) light_proteins->mix heavy_cells Cells in 'Heavy' Medium (e.g., ¹³C₆-Arg & ¹³C₆-Lys) heavy_proteins Heavy Labeled Proteome heavy_cells->heavy_proteins Metabolic Incorporation heavy_proteins->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification by Mass Shift lcms->quant

Caption: Workflow for Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).

O18_Labeling_Workflow cluster_digestion Protein Digestion sample1 Sample 1 (e.g., Control) digest1 Digest with Trypsin in H₂¹⁶O sample1->digest1 sample2 Sample 2 (e.g., Treated) digest2 Digest with Trypsin in H₂¹⁸O sample2->digest2 mix Combine Labeled Peptides (1:1) digest1->mix digest2->mix lcms LC-MS/MS Analysis mix->lcms quant Quantification by +4 Da Mass Shift lcms->quant

Caption: Workflow for ¹⁸O Enzymatic Labeling for Quantitative Proteomics.

Signaling Pathway Analysis using Labeled Peptides

Isotopically labeled peptides are instrumental in studying signaling pathways by enabling the quantification of changes in protein expression or post-translational modifications in response to stimuli.

Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Phosphorylation & Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factor (e.g., c-Fos) erk->transcription Phosphorylation & Nuclear Translocation gene_expression Changes in Gene Expression (Quantified by SILAC) transcription->gene_expression

Caption: Generic MAPK signaling cascade leading to changes in gene expression.

This guide provides a foundational understanding of alternative isotopic labeling methods for peptides. The choice of the optimal labeling strategy will depend on the specific research question, sample type, and available instrumentation. By carefully considering the advantages and limitations of each method, researchers can enhance the precision and depth of their proteomic and structural analyses.

References

A Researcher's Guide to Labeled Valine Isotopes: A Comparative Analysis of Fmoc-Val-OH-1-¹³C and Other Variants

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of proteomics, metabolomics, and drug development, stable isotope-labeled amino acids are indispensable tools for elucidating complex biological processes. Among these, labeled valine isotopes offer unique advantages for tracking protein synthesis, quantifying protein abundance, and probing protein structure. This guide provides an objective comparison of Fmoc-Val-OH-1-¹³C with other commonly used labeled valine isotopes, including uniformly ¹³C and/or ¹⁵N-labeled, and deuterated valine. We will delve into their respective applications, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal labeled valine for their specific experimental needs.

Overview of Labeled Valine Isotopes

Stable isotope labeling involves the substitution of an atom with its heavier, non-radioactive isotope. For valine, this is typically achieved with ¹³C, ¹⁵N, or ²H (deuterium). The choice of isotope and the position of the label within the amino acid are critical determinants of its application.

  • Fmoc-Val-OH-1-¹³C: This variant is positionally labeled with a single ¹³C atom at the carboxyl carbon. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protecting group used in solid-phase peptide synthesis (SPPS). This specific labeling pattern is particularly advantageous for certain mass spectrometry-based applications where a minimal, defined mass shift is desired.

  • Uniformly Labeled Valine (e.g., Fmoc-Val-OH-¹³C₅,¹⁵N): In this form, all carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N. This results in a significant mass shift compared to the unlabeled counterpart, which is beneficial for clear separation in mass spectra, especially in complex protein mixtures.

  • Deuterated Valine (e.g., Fmoc-Val-OH-d₈): Here, hydrogen atoms are replaced with deuterium. Deuterated amino acids are often a more cost-effective option for metabolic labeling studies. However, they can sometimes introduce slight changes in chromatographic behavior and may have biological effects in some systems.

Comparative Analysis by Application

The optimal choice of a labeled valine isotope is dictated by the intended downstream application. Here, we compare the performance of different labeled valines in key research areas.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the primary role of the labeled valine is to be incorporated into a growing peptide chain. The chemical reactivity of an amino acid is not significantly altered by isotopic substitution[1]. Therefore, Fmoc-Val-OH-1-¹³C, uniformly labeled Fmoc-Val-OH, and deuterated Fmoc-Val-OH can all be used in standard Fmoc-based SPPS protocols with comparable efficiency. The primary consideration in SPPS is the purity of the Fmoc-amino acid, as impurities can lead to side reactions and truncated peptide products[2].

While the isotopic label itself does not typically cause side reactions, the inherent properties of the amino acid can. For instance, aggregation during synthesis can be a challenge with hydrophobic residues like valine. Standard SPPS protocols include steps to mitigate such issues[3][4].

Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics[5][6]. In SILAC, cells are grown in media containing either a "light" (unlabeled) or a "heavy" (labeled) essential amino acid. The choice of labeled amino acid is critical for accurate quantification.

For SILAC, uniformly labeled valine (e.g., ¹³C₅,¹⁵N) is generally preferred over positionally labeled valine like Fmoc-Val-OH-1-¹³C. The larger mass shift of the uniformly labeled valine (+6 Da for ¹³C₅,¹⁵N) provides better separation of the heavy and light peptide peaks in the mass spectrum, leading to more accurate quantification, especially for peptides with a high signal-to-noise ratio[5]. A single ¹³C label results in only a +1 Da shift, which can be more difficult to resolve from the natural isotopic distribution of the unlabeled peptide.

A potential concern with any metabolic labeling is metabolic scrambling , where the labeled amino acid is converted into other molecules, leading to the label appearing in other amino acids[7]. While valine can be catabolized, its carbon skeleton is less likely to be used for the synthesis of other amino acids compared to precursors like glucose or glutamine[8][9][10]. The metabolic fate of the carboxyl carbon in 1-¹³C-valine is such that it is less likely to be incorporated into other amino acids through transamination reactions compared to the carbon backbone of uniformly labeled valine.

Protein Synthesis Rate Determination

For the precise measurement of protein fractional synthesis rates (FSR), Fmoc-Val-OH-1-¹³C is a highly suitable choice[11][12]. This application often employs Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), a technique that offers high precision for measuring low isotopic enrichments[11][13]. The single, defined label in Fmoc-Val-OH-1-¹³C allows for straightforward and robust quantification of its incorporation into proteins over time.

NMR Spectroscopy

For protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy, uniformly labeled valine (¹³C₅,¹⁵N) is often used in conjunction with other uniformly labeled amino acids to achieve uniform labeling of the entire protein[14]. This allows for the use of a wide range of multidimensional NMR experiments for resonance assignment and structure determination.

Alternatively, selective labeling of specific positions, such as the methyl groups of valine, is a powerful strategy for simplifying complex NMR spectra of large proteins and for studying protein dynamics[15][16]. In these experiments, specific ¹³C-labeled precursors are used to achieve labeling of only the valine methyl groups.

Quantitative Data Summary

The following tables summarize the key characteristics and applications of the different labeled valine isotopes.

Table 1: Comparison of Labeled Valine Isotopes

FeatureFmoc-Val-OH-1-¹³CFmoc-Val-OH-¹³C₅,¹⁵N (Uniformly Labeled)Fmoc-Val-OH-d₈ (Deuterated)
Primary Isotope(s) ¹³C¹³C, ¹⁵N²H (Deuterium)
Mass Shift +1 Da+6 Da+8 Da
Primary Application Protein Fractional Synthesis Rate (FSR) MeasurementQuantitative Proteomics (SILAC), NMR SpectroscopyProtein Kinetics Studies
Key Advantage Precise for low enrichment measurements (GC-C-IRMS)Large mass shift for clear MS separationCost-effective
Potential Limitation Small mass shift for complex proteomicsPotential for metabolic scrambling of the carbon backbonePotential for altered chromatographic behavior and biological effects

Table 2: Application Suitability of Labeled Valine Isotopes

ApplicationFmoc-Val-OH-1-¹³CFmoc-Val-OH-¹³C₅,¹⁵NFmoc-Val-OH-d₈
Solid-Phase Peptide Synthesis ExcellentExcellentExcellent
SILAC (Quantitative Proteomics) FairExcellentGood
Protein Synthesis Rate (FSR) ExcellentGoodGood
NMR (Uniform Labeling) Not SuitableExcellentNot Suitable (as primary label)
NMR (Selective Labeling) Not SuitableGood (as part of a broader scheme)Not Suitable (as primary label)

Experimental Protocols

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating a labeled Fmoc-Val-OH derivative into a growing peptide chain on a solid support. The chemical reactivity of isotopically labeled valine is identical to its unlabeled counterpart[1].

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

  • Coupling of Labeled Fmoc-Val-OH:

    • In a separate vessel, pre-activate 3-5 equivalents of the labeled Fmoc-Val-OH with a coupling reagent (e.g., HBTU) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove unreacted reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a successful coupling.

General Protocol for SILAC-based Quantitative Proteomics

This protocol describes a typical workflow for a SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, use a standard cell culture medium.

    • For the "heavy" population, use a SILAC medium that is identical to the standard medium but with the unlabeled valine replaced by the desired labeled valine isotope (e.g., Fmoc-Val-OH-¹³C₅,¹⁵N).

    • Culture the cells for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental treatment to one cell population while the other serves as a control.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately.

  • Protein Quantification and Mixing: Quantify the total protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.

Visualizing Workflows and Concepts

To further clarify the concepts discussed, the following diagrams illustrate key processes.

sps_workflow resin Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Labeled Fmoc-Val-OH washing1->coupling washing2 Washing (DMF, DCM, MeOH) coupling->washing2 next_cycle Repeat for Next Amino Acid washing2->next_cycle

Caption: A simplified workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

valine_metabolism valine Labeled Valine (e.g., ¹³C₅,¹⁵N) protein_synthesis Protein Synthesis valine->protein_synthesis transamination Transamination valine->transamination labeled_protein Labeled Protein protein_synthesis->labeled_protein alpha_kiv α-Ketoisovalerate transamination->alpha_kiv tca_cycle TCA Cycle alpha_kiv->tca_cycle

Caption: A simplified schematic of valine metabolism, indicating its incorporation into proteins and entry into catabolic pathways.

decision_tree start What is your primary application? quant_proteomics Quantitative Proteomics (SILAC) start->quant_proteomics   fsr Protein Synthesis Rate (FSR) start->fsr   nmr NMR Spectroscopy start->nmr   spps Peptide Synthesis start->spps   uniform_val Uniformly Labeled Valine (¹³C₅,¹⁵N) quant_proteomics->uniform_val pos_val Positional Labeled Valine (Fmoc-Val-OH-1-¹³C) fsr->pos_val nmr->uniform_val any_val Any Labeled Fmoc-Val-OH spps->any_val

Caption: A decision tree to guide the selection of the appropriate labeled valine isotope based on the experimental goal.

Conclusion

The selection of a labeled valine isotope is a critical decision that can significantly impact the outcome of an experiment. While Fmoc-Val-OH-1-¹³C is a highly specialized and effective tool for the precise measurement of protein synthesis rates, uniformly labeled valine offers distinct advantages for quantitative proteomics and NMR-based structural biology due to its larger mass shift and the ability to probe multiple atomic positions. Deuterated valine presents a cost-effective alternative for certain applications, though potential biological and analytical effects should be considered. By understanding the unique properties and optimal applications of each labeled valine variant, researchers can make informed decisions to achieve their scientific objectives with greater accuracy and efficiency.

References

A Comparative Purity Analysis of Commercially Available Fmoc-Val-OH-1-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of isotopically labeled amino acids is paramount for the successful synthesis of peptides and subsequent analytical studies. This guide provides an objective comparison of the purity of commercially available N-(9-Fluorenylmethoxycarbonyl)-L-valine-1-¹³C (Fmoc-Val-OH-1-¹³C), a critical building block in solid-phase peptide synthesis. This analysis is supported by a detailed experimental protocol for independent verification.

Commercial Supplier Purity Overview

A review of commercially available Fmoc-Val-OH-1-¹³C from prominent suppliers reveals variations in stated purity levels. The data, summarized in the table below, highlights the importance of considering both chemical and isotopic purity for specific research applications.

SupplierProduct NumberStated Chemical PurityStated Isotopic Purity
Alfa ChemistryACMA0005114398% (CP)[1]99 atom % ¹³C[1]
Sigma-Aldrich61608798%[2]99 atom % ¹³C[2]
AnaSpecANA61835-0.5≥95% (Peak Area by HPLC)[3]Not Specified

Note: "(CP)" denotes chemical purity. The methods for determining chemical purity can vary between suppliers.

Experimental Protocol for Purity Verification

To provide a standardized method for comparing the purity of Fmoc-Val-OH-1-¹³C from different commercial sources, the following experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are proposed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify the main Fmoc-Val-OH-1-¹³C component from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Fmoc-Val-OH-1-¹³C samples from different suppliers

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of each Fmoc-Val-OH-1-¹³C sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Integrity

¹³C NMR is a direct method to confirm the position and extent of isotopic labeling.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a ¹³C probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Fmoc-Val-OH-1-¹³C samples

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of each Fmoc-Val-OH-1-¹³C sample in approximately 0.7 mL of the chosen deuterated solvent.

  • ¹³C NMR Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. The carbonyl signal, which is ¹³C-labeled, will appear significantly enhanced. The chemical shift for the carbonyl carbon in Fmoc-Val-OH is expected in the range of 170-175 ppm[4].

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis:

    • Isotopic Enrichment: Compare the integral of the ¹³C-labeled carbonyl signal to the integrals of natural abundance ¹³C signals of other carbons in the molecule (e.g., the aromatic carbons of the Fmoc group). This comparison allows for an estimation of the ¹³C enrichment at the carbonyl position.

    • Structural Integrity: The overall ¹³C NMR spectrum should be consistent with the structure of Fmoc-Val-OH, with no significant signals corresponding to major impurities.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the experimental procedures and the decision-making process based on the obtained data.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation cluster_3 Conclusion A Weigh and dissolve Fmoc-Val-OH-1-13C samples B Prepare solutions for HPLC and NMR analysis A->B C HPLC Analysis (Chemical Purity) B->C D 13C NMR Analysis (Isotopic Enrichment & Structure) B->D E Compare HPLC chromatograms and calculate % purity C->E F Analyze 13C NMR spectra for enrichment and impurities D->F G Generate Purity Comparison Report E->G F->G

Experimental workflow for purity comparison.

G node_result node_result start Purity Data Analysis chem_purity Chemical Purity (HPLC) ≥ 98%? start->chem_purity iso_purity Isotopic Enrichment (NMR) ≥ 99%? chem_purity->iso_purity Yes fail_chem Fails Chemical Purity chem_purity->fail_chem No pass Meets Quality Standards iso_purity->pass Yes fail_iso Fails Isotopic Purity iso_purity->fail_iso No

Decision tree for quality assessment.

By following these standardized protocols, researchers can independently verify the purity of commercially available Fmoc-Val-OH-1-¹³C, ensuring the selection of the most suitable material for their specific experimental needs and contributing to the reliability and reproducibility of their research outcomes.

References

A Comparative Guide to Site-Specific Labeling: Unveiling the Advantages of Fmoc-Val-OH-1-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological processes and developing novel therapeutics, the ability to precisely track and characterize proteins is paramount. Site-specific isotopic labeling of proteins provides an unparalleled level of detail for structural and functional studies. This guide offers an objective comparison of site-specific labeling using Fmoc-Val-OH-1-¹³C with alternative methods, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their experimental designs.

The Power of Precision: Advantages of Fmoc-Val-OH-1-¹³C in Site-Specific Labeling

Fmoc-Val-OH-1-¹³C is a cornerstone reagent for introducing a stable isotope label at a specific valine residue within a synthetically generated peptide or protein. The primary advantages of this approach lie in its precision, versatility, and compatibility with modern analytical techniques.

The use of a ¹³C label at the carbonyl carbon (C1) of valine offers significant benefits, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The low natural abundance of ¹³C (approximately 1.1%) means that incorporating a ¹³C-labeled amino acid provides a distinct signal against a low-background, enabling clearer and more easily interpretable spectra.[1] This is crucial for elucidating protein structure, dynamics, and interactions at the atomic level.[2][3]

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the chemical method of choice for incorporating Fmoc-Val-OH-1-¹³C. This strategy is favored for its mild deprotection conditions (using a base like piperidine), which preserves the integrity of sensitive peptide sequences and post-translational modifications.[4][5] This contrasts with the harsher acidic conditions required in Boc-based SPPS.[6][7]

Quantitative Performance Comparison

The choice of a labeling strategy often involves a trade-off between precision, yield, cost, and the biological system under investigation. The following table provides a quantitative comparison of site-specific labeling with Fmoc-Val-OH-1-¹³C against two common alternatives: Boc-Val-OH-1-¹³C and metabolic labeling with ¹³C-labeled valine.

ParameterFmoc-Val-OH-1-¹³C (SPPS)Boc-Val-OH-1-¹³C (SPPS)Metabolic Labeling (e.g., SILAC)
Labeling Specificity Site-specific at a single, defined valine residueSite-specific at a single, defined valine residueResidue-specific (all valine residues)
Typical Coupling Efficiency >99% per cycle (can be slightly lower for sterically hindered amino acids like valine)[1][8]>99% per cycle>95% incorporation[9]
Overall Peptide Yield 10-50% (highly dependent on peptide length and sequence)[10]10-60% (can be higher for aggregation-prone sequences)[6]Not applicable (yield is of the expressed protein)
Cost High (cost of labeled and protected amino acid)High (cost of labeled and protected amino acid)Moderate to High (cost of labeled amino acid for media)[9]
Protein Size Limitation Practical for peptides and small proteins (typically < 60 amino acids)Practical for peptides and small proteins (typically < 60 amino acids)Applicable to proteins of any size expressible in the host system
Equipment Requirement Peptide synthesizer, HPLCPeptide synthesizer, HPLC, HF cleavage apparatusCell culture facilities, Mass spectrometer

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experimental techniques discussed.

Protocol 1: Site-Specific Incorporation of Fmoc-Val-OH-1-¹³C via Fmoc-SPPS

This protocol outlines the manual steps for incorporating Fmoc-Val-OH-1-¹³C into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected resin (e.g., Wang or Rink Amide resin)

  • Fmoc-Val-OH-1-¹³C

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling:

    • Dissolve Fmoc-Val-OH-1-¹³C (typically 2-5 equivalents relative to the resin substitution) and the coupling reagent in DMF.

    • Add the base (e.g., DIPEA) to the solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Valine, being a β-branched amino acid, may exhibit slower coupling kinetics due to steric hindrance.[11]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

Protocol 2: Metabolic Labeling of Valine using SILAC

This protocol describes the basic steps for labeling proteins in cell culture with ¹³C-labeled valine.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine, L-lysine, and L-valine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-valine

  • "Heavy" ¹³C-labeled L-valine (e.g., L-Valine:HCl (U-¹³C₆, 99%))

  • Standard cell culture reagents and equipment

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base medium with dFBS and the corresponding light or heavy amino acids (arginine, lysine, and valine).

  • Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.[9][12]

  • Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment vs. control) to the "light" and "heavy" cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations to extract the proteins.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of proteins.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a key signaling pathway where site-specific valine labeling is advantageous and a logical workflow for selecting a labeling strategy.

experimental_workflow cluster_spps Fmoc-SPPS cluster_analysis Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-Val-OH-1-13C, HBTU, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing_2->Repeat_Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing_2->Final_Cleavage After last cycle Repeat_Cycle->Fmoc_Deprotection n cycles Purification HPLC Purification Final_Cleavage->Purification Labeled_Peptide 13C-Labeled Peptide Purification->Labeled_Peptide NMR_Spectroscopy NMR Spectroscopy Labeled_Peptide->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Labeled_Peptide->Mass_Spectrometry Structural_Analysis Structural & Functional Analysis NMR_Spectroscopy->Structural_Analysis Mass_Spectrometry->Structural_Analysis

Caption: Experimental workflow for site-specific labeling with Fmoc-Val-OH-1-¹³C.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Grb2 Grb2 (Adaptor Protein) Receptor->Grb2 pY binds SH2 Src Src Kinase (Inactive) Receptor->Src Activates Sos Sos (GEF) Grb2->Sos SH3 binds Pro-rich (contains Val) Grb2->Src SH3 interaction modulates activity Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Src_Active Src Kinase (Active) Src->Src_Active

Caption: Simplified Src/Ras signaling pathway highlighting SH3 domain interactions.

Conclusion: Making the Right Choice for Your Research

Site-specific labeling with Fmoc-Val-OH-1-¹³C offers an exceptional level of control for researchers aiming to dissect the intricacies of protein structure and function. Its primary strength lies in the ability to introduce a single, unambiguous NMR-active probe into a synthetic peptide or small protein. This precision is invaluable for detailed structural analysis, studying protein dynamics, and mapping protein-protein interaction interfaces, such as the binding of proline-rich ligands to SH3 domains in signaling pathways.[6][13][14]

However, the decision to use Fmoc-Val-OH-1-¹³C should be weighed against its limitations, primarily the practical constraints of SPPS for large proteins and the associated costs. For studies involving larger proteins or when a residue-wide labeling approach is sufficient, metabolic labeling methods like SILAC present a powerful and often more feasible alternative.

Ultimately, the optimal labeling strategy is dictated by the specific biological question at hand. By understanding the advantages and limitations of each method, researchers can select the most appropriate tool to illuminate the molecular mechanisms that govern life.

References

Benchmarking Fmoc-Val-OH-¹³C Performance Across Resin Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solid support resin is a critical determinant for the successful outcome of solid-phase peptide synthesis (SPPS). This is particularly true when incorporating sterically hindered or isotopically labeled amino acids, such as Fmoc-Val-OH-¹³C. The choice of resin influences key performance indicators including loading efficiency, coupling yields, and the preservation of stereochemical integrity. This guide provides an objective comparison of the expected performance of Fmoc-Val-OH-¹³C with three commonly utilized resin types: 2-Chlorotrityl chloride (2-CTC), Wang, and Rink Amide resins. The information presented is a synthesis of established protocols and the known chemical properties of these supports, offering a framework for informed resin selection.

Comparative Performance Data

While direct, peer-reviewed comparative studies benchmarking Fmoc-Val-OH-¹³C across different resins are not extensively available, the following tables summarize the expected quantitative performance based on the known characteristics of each resin and general protocols for sterically hindered amino acids.

Table 1: Expected Loading Efficiency of Fmoc-Val-OH-¹³C

Resin TypeTypical Loading ProtocolExpected Loading (mmol/g)Key Considerations
2-Chlorotrityl chloride (2-CTC) 1.5-2.0 eq. Fmoc-Val-OH-¹³C, 3.0-4.0 eq. DIPEA in DCM0.4 - 0.8Highly sensitive to moisture. The loading reaction is fast. Provides fully protected peptide acids upon mild cleavage.
Wang 1.5-2.5 eq. Fmoc-Val-OH-¹³C, DIC/HOBt, 0.1 eq. DMAP in DMF/DCM0.3 - 0.7Prone to racemization, especially with hindered amino acids if activation is prolonged. Pre-loaded resins are often recommended.
Rink Amide 2.0-5.0 eq. Fmoc-Val-OH-¹³C, HBTU/HOBt or HATU, DIPEA in DMF0.3 - 0.6Used for the synthesis of peptide amides. The first amino acid is coupled to the linker after Fmoc deprotection of the resin.

Table 2: Expected Coupling Yield and Racemization

Resin TypeSubsequent Coupling YieldExpected RacemizationMitigation Strategies
2-Chlorotrityl chloride (2-CTC) HighLowMild cleavage conditions help preserve stereochemistry. Capping of unreacted sites is crucial.
Wang Good to HighModerateUse of HOBt or other racemization suppressants is critical during the loading of the first amino acid.
Rink Amide Good to HighLow to ModerateUse of efficient coupling reagents and optimized reaction times can minimize racemization.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in benchmarking the performance of Fmoc-Val-OH-¹³C on the different resin types.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

  • Add a suitable solvent for swelling:

    • 2-Chlorotrityl chloride Resin: Dichloromethane (DCM) (10-15 mL/g of resin).

    • Wang Resin: N,N-Dimethylformamide (DMF) or a 9:1 (v/v) mixture of DCM/DMF (10-15 mL/g of resin).

    • Rink Amide Resin: DMF (10-15 mL/g of resin).

  • Gently agitate the resin for 30-60 minutes at room temperature.

  • Drain the solvent using a filtered syringe or by filtration.

Loading of Fmoc-Val-OH-¹³C

a) 2-Chlorotrityl chloride Resin

  • Dissolve Fmoc-Val-OH-¹³C (1.5-2.0 equivalents relative to the resin's theoretical substitution) in dry DCM.

  • In a separate vessel containing the swelled resin, add the Fmoc-Val-OH-¹³C solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equivalents).

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM, DMF, and finally with methanol.

  • Dry the resin under vacuum.

b) Wang Resin

  • Dissolve Fmoc-Val-OH-¹³C (1.5-2.5 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.5-2.5 equivalents) in a minimal amount of DMF.

  • Add this solution to the swelled Wang resin.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.5-2.5 equivalents).

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM.

  • Drain the solution and wash the resin with DMF and DCM.

  • Dry the resin under vacuum.

c) Rink Amide Resin

  • If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to deprotect the amine group, followed by thorough washing with DMF.

  • Dissolve Fmoc-Val-OH-¹³C (2.0-5.0 equivalents), a coupling agent like HBTU or HATU (2.0-5.0 equivalents), and HOBt (2.0-5.0 equivalents) in DMF.

  • Add DIPEA (4.0-10.0 equivalents) to the amino acid solution and immediately add it to the resin.

  • Agitate for 1-6 hours at room temperature.

  • Drain the solution and wash the resin with DMF and DCM.

  • Dry the resin under vacuum.

Determination of Resin Loading (Fmoc Assay)
  • Accurately weigh a small amount of the dried, loaded resin (5-10 mg) into a small tube.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

  • Agitate for 30 minutes to ensure complete Fmoc group cleavage.

  • Dilute an aliquot of the supernatant with DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution) / (7800 M⁻¹cm⁻¹ × weight of resin in g × path length in cm).

Cleavage of Fmoc-Val-OH-¹³C from the Resin

a) 2-Chlorotrityl chloride Resin (Mild Cleavage)

  • Treat the resin with a solution of hexafluoroisopropanol (HFIP) in DCM (e.g., 20% v/v) for 1-2 hours.

  • Alternatively, a solution of acetic acid/trifluoroethanol/DCM can be used.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent to obtain the protected Fmoc-Val-OH-¹³C.

b) Wang Resin (Strong Cleavage)

  • Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the deprotected valine in cold diethyl ether.

c) Rink Amide Resin (Strong Cleavage)

  • Use a cleavage cocktail similar to that for Wang resin (95% TFA with scavengers).

  • The cleavage will yield Valine-¹³C with a C-terminal amide.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_prep Resin Preparation cluster_loading Fmoc-Val-OH-13C Loading cluster_analysis Performance Analysis Resin Select Resin (2-CTC, Wang, or Rink Amide) Swell Swell Resin in Appropriate Solvent Resin->Swell Load Load Fmoc-Val-OH-13C (Resin-Specific Protocol) Swell->Load Cap Cap Unreacted Sites Load->Cap Wash_Dry Wash and Dry Resin Cap->Wash_Dry Fmoc_Assay Determine Loading (Fmoc Assay) Wash_Dry->Fmoc_Assay Cleavage Cleave from Resin Fmoc_Assay->Cleavage Analysis Analyze Purity and Racemization (HPLC/MS) Cleavage->Analysis

Caption: Experimental workflow for benchmarking Fmoc-Val-OH-¹³C performance.

logical_relationship cluster_properties Key Resin Properties cluster_performance Performance Metrics Resin_Choice Resin Choice 2-CTC Wang Rink Amide Linker_Type Linker Type Resin_Choice->Linker_Type Acid_Lability Acid Lability Resin_Choice->Acid_Lability Steric_Hindrance Steric Hindrance Effects Resin_Choice->Steric_Hindrance Loading Loading Efficiency Linker_Type->Loading Cleavage_Product Cleavage Product (Acid vs. Amide) Acid_Lability->Cleavage_Product Yield Coupling Yield Steric_Hindrance->Yield Racemization Racemization Steric_Hindrance->Racemization

Caption: Logical relationship between resin choice and performance metrics.

Safety Operating Guide

Proper Disposal of Fmoc-Val-OH-1-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the proper disposal procedures for Fmoc-Val-OH-1-13C, a non-radioactive, isotopically labeled amino acid commonly used in peptide synthesis. The primary consideration for disposal is the chemical's properties, rather than its isotopic label, as Carbon-13 is a stable, non-radioactive isotope. Therefore, disposal procedures are consistent with those for the unlabeled equivalent, Fmoc-Val-OH.

As a standard practice, all chemical waste must be managed in strict accordance with federal, state, and local environmental regulations. It is imperative to treat this compound as a hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.

Key Safety and Handling Precautions

Before proceeding with any disposal, ensure the following personal protective equipment (PPE) is in use:

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₂₀H₂₁NO₄ (with ¹³C at position 1)[1]
Molecular Weight340.38 g/mol [2]
AppearanceWhite to off-white powder/solid[2]
Melting Point143-145 °C[2]
Storage Temperature2-8°C[2]

Disposal Protocols

The disposal of this compound and associated waste must be handled systematically to ensure safety and regulatory compliance. The following step-by-step procedures outline the disposal for solid waste and contaminated materials.

  • Containerization:

    • Place the solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • If possible, use the original manufacturer's container.

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and indicate that it is a solid.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is secure and segregated from incompatible chemicals.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program.

Items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound are considered contaminated solid waste and must be disposed of as hazardous waste.

  • Collection:

    • Collect all contaminated solid waste in a dedicated, leak-proof container lined with a suitable plastic bag.

  • Labeling:

    • Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Contaminated Lab Debris with this compound").

  • Storage and Disposal:

    • Store the container in the designated hazardous waste accumulation area and arrange for disposal through your institution's hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_solid Solid Waste Stream cluster_storage_disposal Final Disposal start Identify Waste Type solid_waste Unused/Expired Solid or Contaminated Labware start->solid_waste Is it solid? containerize_solid Place in Labeled, Sealed Container solid_waste->containerize_solid label_solid Label as 'Hazardous Waste' with Chemical Name containerize_solid->label_solid storage Store in Designated Hazardous Waste Area label_solid->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Fmoc-Val-OH-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Fmoc-Val-OH-1-13C. It is intended for researchers, scientists, and drug development professionals to ensure a secure laboratory environment and maintain research integrity.

Hazard Identification and Safety Precautions

This compound, an N-Fmoc protected L-valine with a carbon-13 isotope label, is a stable compound primarily used in solid-phase peptide synthesis (SPPS)[1][2][3]. While it is not classified as a hazardous substance under DOT, IMDG, or IATA regulations, prudent laboratory practices are essential[4].

Potential Hazards:

  • May be harmful if inhaled or swallowed, potentially causing respiratory tract irritation[4].

  • May cause skin and eye irritation upon contact[5].

  • Prolonged or repeated exposure is not known to aggravate any medical condition[4].

General Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified fume hood[6].

  • Avoid breathing dust[4].

  • Keep away from heat and sources of ignition[4].

  • Do not work alone in the laboratory[6].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound, both in its solid form and in solution[6][7].

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes[4][7][8].
Face ShieldRecommended when there is a high risk of splashing, such as during the preparation of solutions[7].
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin[7][9].
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. It is advisable to dispose of contaminated gloves after use in accordance with good laboratory practices and wash hands thoroughly[4][7].
Respiratory Protection Dust RespiratorRecommended when handling the lyophilized powder to avoid inhalation of fine particles. A type N95 (US) or type P1 (EN 143) dust mask can be used where protection from nuisance levels of dust is desired[4][7].

Operational Plan: From Receipt to Use

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly closed, dry, and dark place[5]. The recommended storage temperature is 4°C[2].

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption[7].

Preparation of Solutions:

  • Fmoc-Val-OH is readily soluble in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)[1].

  • When preparing solutions, gently swirl or vortex to dissolve the powder completely. Avoid vigorous shaking.

Handling_Workflow cluster_receiving Receiving & Storage cluster_preparation Preparation for Use cluster_use Experimental Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at 4°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve SPPS Solid-Phase Peptide Synthesis Dissolve->SPPS CollectWaste Collect Chemical Waste SPPS->CollectWaste Dispose Dispose via Certified Vendor CollectWaste->Dispose SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Start Resin-Peptide-Fmoc Deprotect Add 20% Piperidine in DMF Start->Deprotect FreeAmine Resin-Peptide-NH2 Deprotect->FreeAmine Couple Add Activated Amino Acid to Resin FreeAmine->Couple Wash with DMF Activate Activate this compound (HBTU/DIPEA in DMF) Activate->Couple NewPeptide Resin-Peptide-Val-Fmoc Couple->NewPeptide NewPeptide->Start Repeat Cycle

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.